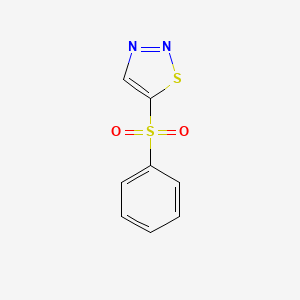

5-(Phenylsulfonyl)-1,2,3-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

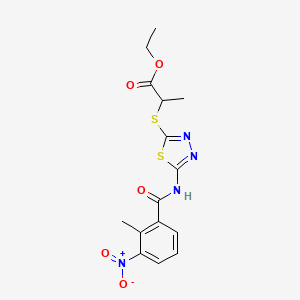

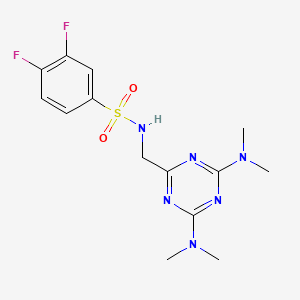

5-(Phenylsulfonyl)-1,2,3-thiadiazole is a small molecule with the chemical formula C8H8N4O4S3 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction of benzenesulfonyl chloride with ethyl isonipecotate yielded ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which was further converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol respectively .Molecular Structure Analysis

The molecular structure of 5-(Phenylsulfonyl)-1,2,3-thiadiazole consists of a thiadiazole ring attached to a phenylsulfonyl group . The average molecular weight is 320.369 .Scientific Research Applications

Antiviral Applications

The phenylsulfonyl moiety has been investigated for its potential as an anti-SARS-CoV-2 and MERS-CoV-2 agent . Spirooxindole-based phenylsulfones synthesized through [3+2] cycloaddition reactions have shown promising results. These compounds, when tested individually against human coronaviruses, demonstrated potent activity and safety. Moreover, a synergistic effect was observed when combining potent spirooxindoles, leading to improved antiviral activity and host-cell safety .

Catalytic Applications

Sulfones, including phenylsulfonyl derivatives, are pivotal in organic synthesis. They have been used in catalytic desulfitative functionalizations , opening new avenues for research. These derivatives enable catalytic C–C and C–X bond construction, expanding the flexibility of C–S bonds and offering new perspectives in catalytic transformations .

Sensing Applications

Phenylsulfonyl compounds, such as 1-Phenylsulfonylindole-5-boronic acid, have been utilized in various sensing applications . These include homogeneous assays and heterogeneous detection systems, where the boronic acid moiety plays a crucial role in the sensing mechanism.

Drug Design and Medicinal Chemistry

Vinyl sulfone building blocks, closely related to phenylsulfonyl derivatives, have been widely used as potent irreversible inhibitors of cysteine proteases. These compounds are significant in drug design due to their ability to enhance binding affinity and prolong the resting time at the enzyme . The modification of vinyl sulfone reactivity from irreversible to reversible reactions with thiols has been studied, which is crucial for reducing undesired side reactions and toxicity .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from phenylsulfonyl compounds, possess a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them of great interest for the development of new therapeutic agents .

Synthetic Applications in Organic Synthesis

Phenylsulfonyl derivatives have been used in the synthesis of materials with functional groups such as difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2). These synthetic applications are crucial for the development of new materials and compounds within organic synthesis .

Mechanism of Action

properties

IUPAC Name |

5-(benzenesulfonyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c11-14(12,8-6-9-10-13-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGSAGIOMIQCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Phenylsulfonyl)-1,2,3-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)

![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)

![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)